molecular formula C21H27FN2O2 B5517761 2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

Número de catálogo: B5517761
Peso molecular: 358.4 g/mol
Clave InChI: KJOIFZXKMBPIBI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H27FN2O2 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.20565627 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antinociceptive Effects

The compound 2,4-dimethyl-9-beta-phenylethyl-3-oxo-6, 9-diazaspiro[5.5]undecane chloride, a variant of the diazaspiro compound, has demonstrated significant antinociceptive effects. This effect was observed in both the abdominal constriction test induced by acetic acid and the hot-plate test in mice. The compound's efficacy was noted to be associated with its interaction with peripheral neuronal nicotinic and muscarinic acetylcholine receptors and was independent of opioid receptors or alpha(2)-adrenergic receptors. This study suggests that spirocyclopiperazinium derivatives like 2-cyclopropyl-9-[(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one could offer insights into new analgesics (Yue et al., 2007).

Potential in Treating Respiratory Diseases

Diazaspiro compounds have been identified as CCR8 antagonists and are considered useful in treating chemokine-mediated diseases, particularly respiratory diseases. Their effectiveness in treating asthma, chronic obstructive pulmonary disease, and rhinitis has been claimed, highlighting their potential therapeutic applications in respiratory ailments (Norman, 2007).

Broad Spectrum of Biological Activity

Diazaspiro[5.5]undecanes, including those with arene and heteroarene ring fusion and a carbonyl group at position 2, exhibit a broad spectrum of biological activities. They have been proposed for the treatment of various conditions such as obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders. This suggests a wide range of potential medical applications for compounds like this compound (Blanco‐Ania et al., 2017).

Applications in Antihypertensive Therapy

The 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, a related group of compounds, have shown promising results in antihypertensive screening. These compounds, particularly those with specific substitutions, have demonstrated significant antihypertensive activity, primarily due to peripheral alpha 1-adrenoceptor blockade. This highlights their potential application in managing hypertension (Clark et al., 1983).

Propiedades

IUPAC Name

2-cyclopropyl-9-[2-(4-fluoro-2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O2/c1-15-12-17(22)3-2-16(15)13-20(26)23-10-8-21(9-11-23)7-6-19(25)24(14-21)18-4-5-18/h2-3,12,18H,4-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOIFZXKMBPIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)N2CCC3(CCC(=O)N(C3)C4CC4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.